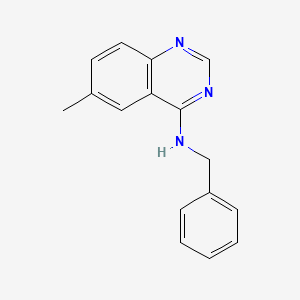

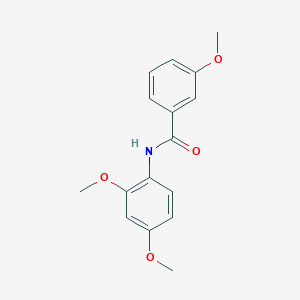

N-(2,4-dimethoxyphenyl)-3-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-(2,4-dimethoxyphenyl)-3-methoxybenzamide involves the acylation reaction of aminophenol derivatives with methoxybenzoyl chloride in THF, characterized using ¹H NMR, ¹³C NMR, and elemental analysis. A specific example includes the preparation of N-3-hydroxyphenyl-4-methoxybenzamide through similar acylation reactions, indicating the versatility of the synthesis method for related compounds (Karabulut et al., 2014).

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as N-3-hydroxyphenyl-4-methoxybenzamide, through single-crystal X-ray diffraction and DFT calculations, has shown how intermolecular interactions like dimerization and crystal packing influence molecular geometry. This includes minor effects on bond lengths and angles but significant impacts on dihedral angles and aromatic ring conformations, which can be extrapolated to this compound (Karabulut et al., 2014).

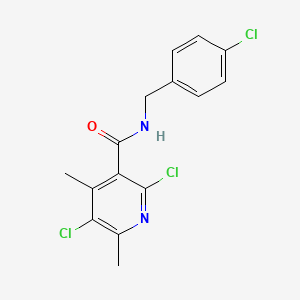

Chemical Reactions and Properties

Chemical reactions involving N-methoxybenzamides, such as Rhodium(III)-catalyzed annulations, demonstrate the compound's reactivity towards forming complex structures like 2-aryl quinazolin-4(3H)-one derivatives. This showcases its potential for constructing diverse molecular frameworks with significant biological or material science applications (Xiong et al., 2018).

Physical Properties Analysis

Studies on methoxyphenols and dimethoxybenzenes, which share structural features with this compound, have revealed insights into their thermodynamic properties, including standard molar enthalpies of formation, vapor pressure, and vaporization enthalpies. These properties are critical for understanding the compound's behavior in various physical states and applications (Varfolomeev et al., 2010).

Chemical Properties Analysis

The chemical properties of this compound can be inferred from related studies on methoxybenzamides, highlighting their potential as ligands for biological receptors and their involvement in metal-catalyzed C-H bond functionalization reactions. This suggests that this compound may also exhibit similar reactivity and binding capabilities, useful in pharmaceutical and synthetic chemistry research (Perrone et al., 1998; Al Mamari & Al Lawati, 2019).

Applications De Recherche Scientifique

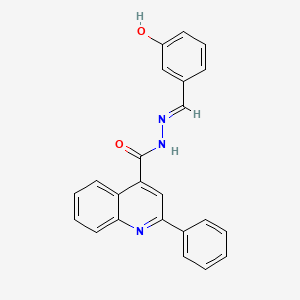

Molecular Interaction Modeling

Research demonstrates the importance of intermolecular interactions, such as dimerization and crystal packing, on the molecular geometry of benzamide derivatives. These interactions, although minorly affecting bond lengths and angles, significantly influence dihedral angles and the rotational conformation of aromatic rings, indicating their critical role in the drug design and development process (Karabulut et al., 2014).

Novel Sigma-2 Receptor Probes

Benzamide analogs have been explored as novel probes for sigma-2 receptors, showing higher affinity compared to other ligands. This suggests their potential application in studying sigma-2 receptors in vitro, which could have implications for understanding and treating neurological diseases (Xu et al., 2005).

Neuroleptic Agents

A series of benzamide derivatives were synthesized and shown to have potent antidopaminergic properties, indicating their potential as neuroleptic agents. These findings contribute to the development of new treatments for psychiatric disorders (de Paulis et al., 1985).

Gastrointestinal Prokinetic Activity

N-[[Dialkylamino)ethoxy]benzyl]benzamide derivatives, derived from metoclopramide, have shown balanced gastrointestinal prokinetic and antiemetic activities. This research could lead to new therapies for gastrointestinal disorders (Sakaguchi et al., 1992).

Antibacterial Agents

Investigations into benzamide derivatives have led to the identification of potent antistaphylococcal compounds with improved pharmaceutical properties. This research offers new avenues for developing antibacterial therapies (Haydon et al., 2010).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of N-(2,4-dimethoxyphenyl)-3-methoxybenzamide is bacterial RNA polymerase (RNAP) . RNAP is a crucial enzyme involved in the synthesis of RNAs in bacteria, making it an attractive drug target .

Mode of Action

This compound interacts with the switch region of bacterial RNAP . This interaction inhibits the activity of RNAP, thereby disrupting the synthesis of RNA in bacteria .

Biochemical Pathways

The inhibition of RNAP affects the transcription process in bacteria, leading to a disruption in protein synthesis . This disruption can lead to the death of the bacteria, providing the compound with its antimicrobial activity .

Pharmacokinetics

The adme (absorption, distribution, metabolism, and excretion) properties of a compound play a crucial role in determining its bioavailability and efficacy

Result of Action

The result of the action of this compound is the inhibition of bacterial growth . It has shown potent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Analyse Biochimique

Biochemical Properties

N-(2,4-dimethoxyphenyl)-3-methoxybenzamide has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been reported to inhibit bacterial RNA polymerase (RNAP), a key enzyme involved in the synthesis of RNAs in bacteria . This interaction suggests that this compound may have potential antimicrobial activity .

Cellular Effects

The cellular effects of this compound are primarily related to its inhibitory activity against RNAP . This inhibition can affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . For instance, by inhibiting RNAP, this compound can potentially disrupt bacterial gene transcription, thereby affecting the function of bacterial cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . Specifically, it has been found to interact with the switch region of bacterial RNAP, leading to the inhibition of this enzyme . This interaction is believed to be responsible for the compound’s antimicrobial activity .

Propriétés

IUPAC Name |

N-(2,4-dimethoxyphenyl)-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4/c1-19-12-6-4-5-11(9-12)16(18)17-14-8-7-13(20-2)10-15(14)21-3/h4-10H,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRJUZJYIRMSYIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

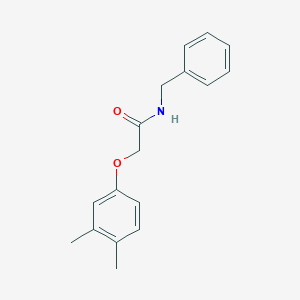

COC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-benzyl-9-(9H-purin-6-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5566475.png)

![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide](/img/structure/B5566477.png)

![2-methyl-4-phenyl-3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B5566491.png)

![1-(4-methylphenyl)-4-[2-(4-methyl-1H-pyrazol-1-yl)propanoyl]-2-piperazinone](/img/structure/B5566495.png)

![4-(4-morpholinyl)-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5566503.png)

![methyl (2-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate](/img/structure/B5566515.png)

![N-[(3S*,4R*)-1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5566520.png)

![2-bromo-N-[(4-methyl-1-piperazinyl)carbonothioyl]benzamide](/img/structure/B5566533.png)

![2-(2,4-difluorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5566573.png)